molecular formula C18H19N5O3S3 B2979352 4-butoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 317328-89-5

4-butoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2979352
CAS No.: 317328-89-5
M. Wt: 449.56
InChI Key: WJBAUTLROVNGTG-UHFFFAOYSA-N
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Description

4-Butoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a benzamide group at position 2 and a thioether-linked thiazole moiety at position 4. Its structure combines multiple pharmacophores, including the thiadiazole ring (known for antimicrobial and anticancer activity) and the thiazole group (implicated in enzyme inhibition and antifungal effects).

Properties

IUPAC Name

4-butoxy-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S3/c1-2-3-9-26-13-6-4-12(5-7-13)15(25)21-17-22-23-18(29-17)28-11-14(24)20-16-19-8-10-27-16/h4-8,10H,2-3,9,11H2,1H3,(H,19,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBAUTLROVNGTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-butoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current research findings, including synthesis methods, biological assays, and case studies that highlight its efficacy.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of thiazole and thiadiazole moieties. The synthetic pathway often employs reagents such as thiosemicarbazide and various alkyl halides under controlled conditions to yield the desired benzamide derivative.

Antimicrobial Activity

Recent studies have demonstrated that derivatives containing thiazole and thiadiazole structures exhibit significant antimicrobial properties. For instance:

  • Antibacterial and Antifungal Activity : Compounds similar to this compound have shown promising results against various bacterial strains and fungi. A study reported that thiazole-substituted oxadiazole derivatives exhibited enhanced antimicrobial activity compared to their unsubstituted counterparts .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

  • Cell Line Studies : The compound has been tested against multiple cancer cell lines, including breast (MCF7), prostate (PC3), and colon (HCT116) cancer cells. In vitro assays indicated that certain derivatives displayed IC50 values in the low micromolar range, indicating potent cytotoxic effects .
  • Mechanism of Action : The proposed mechanisms involve the induction of apoptosis and inhibition of key signaling pathways associated with cancer cell proliferation. For example, compounds with similar structures have been shown to inhibit EGFR and Src kinases, which are critical in cancer progression .

Case Studies

Several case studies highlight the effectiveness of compounds related to this compound:

  • A study conducted by Walid Fayad identified a novel anticancer compound through screening a library against multicellular spheroids, revealing significant growth inhibition in treated groups .

Comparative Table of Biological Activities

Compound NameActivity TypeTarget Cell LinesIC50 (µM)Reference
4-butoxy-N-(5-(...))AntimicrobialVarious bacteria & fungiNot specified
Thiazole derivativeAnticancerMCF7, PC3, HCT1160.67 - 0.87
Thiadiazole derivativeAnticancerK562 (leukemia), MDA-MB-435 (melanoma)GP values up to 39.77

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Variations on the Benzamide Group

The benzamide substituent significantly influences bioactivity and physicochemical properties. Key comparisons include:

Compound Name Substituent Key Findings Reference
4-Nitro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide Nitro (NO₂) Higher electron-withdrawing effect enhances reactivity but reduces solubility. Demonstrated moderate antifungal activity against Candida spp.
Target Compound Butoxy (OCH₂CH₂CH₂CH₃) Improved lipophilicity (logP ~3.2) compared to nitro derivatives (logP ~2.5). Predicted enhanced blood-brain barrier penetration.
N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide Ethoxy (OCH₂CH₃) Lower logP (~2.8) than butoxy analog. Crystallographic studies revealed intermolecular N–H···N hydrogen bonds stabilizing the solid-state structure .

Thioether-Linked Moieties

Variations in the thioether side chain modulate target specificity:

  • Piperidine-Based Thioethers (e.g., N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives): Exhibited acetylcholinesterase (AChE) inhibition (IC₅₀: 0.8–5.2 μM) due to piperidine’s basicity interacting with the enzyme’s catalytic site.
  • Thiazole-Linked Thioethers (Target Compound):

    • The thiazole moiety may confer antifungal activity via ergosterol biosynthesis inhibition, as seen in oxadiazole-thiadiazole hybrids (MIC: 8–32 μg/mL against C. albicans) .

Anticancer Activity Comparison

1,3,4-Thiadiazoles with acrylamide or pyridone substituents (e.g., compound 7c from ) showed pro-apoptotic effects in cancer cells (IC₅₀: 12–45 μM). The target compound’s thiazole-thioether chain may enhance DNA intercalation or topoisomerase inhibition, though experimental data are pending .

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